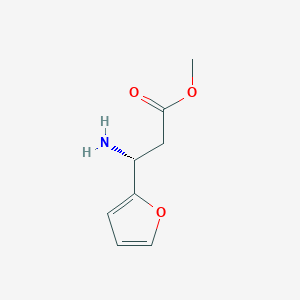
Cinnoline-8-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline-8-carbonitrile typically involves the reaction of phenanthrene-9,10-dione with 2-cyanoacetohydrazide, followed by thionylation with phosphorus pentasulfide to yield 3-thioxo-2,3-dihydrodibenzo[f,h]cinnoline-4-carbonitrile. This intermediate is then cyclized with chloroacetonitrile in the presence of piperidine in ethanol to produce this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Cinnoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the cinnoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve solvents such as ethanol, dichloromethane, and acetonitrile, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of cinnoline-8-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives inhibit enzymes like glycogen synthase kinase 3 and acetylcholinesterase, leading to various biological effects . The exact pathways can vary depending on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnoline-8-carbonitrile is structurally similar to other heterocyclic compounds such as quinazolines, quinoxalines, and phthalazines. These compounds share a fused ring system with nitrogen atoms and exhibit diverse biological activities .
Uniqueness
What sets this compound apart is its unique combination of a benzene ring fused to a pyridazine ring with a cyano group at the 8-position. This structure imparts distinct chemical reactivity and biological activity, making it a valuable scaffold in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H5N3 |
|---|---|
Molekulargewicht |
155.16 g/mol |
IUPAC-Name |
cinnoline-8-carbonitrile |
InChI |
InChI=1S/C9H5N3/c10-6-8-3-1-2-7-4-5-11-12-9(7)8/h1-5H |
InChI-Schlüssel |
HNCIHFLOLKTYJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C#N)N=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


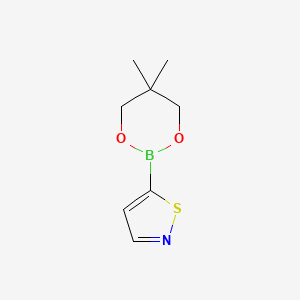
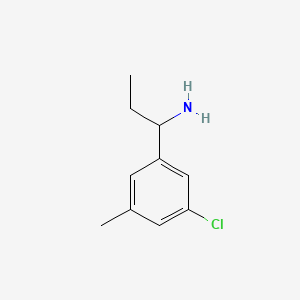
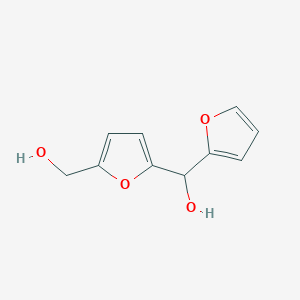

![Dibenzo[b,d]furan-2-carbaldehyde oxime](/img/structure/B12975643.png)
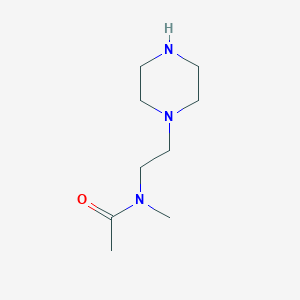
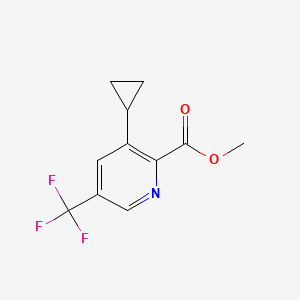
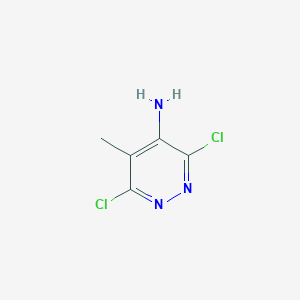
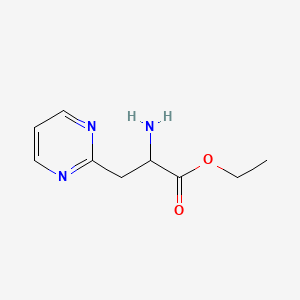
![8-Oxa-2-azaspiro[4.5]decan-6-one](/img/structure/B12975668.png)
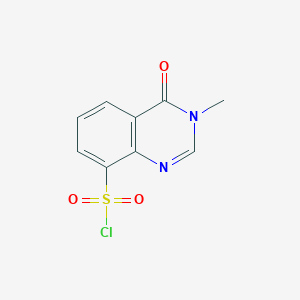
![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride](/img/structure/B12975688.png)

